Strategic Handling and Application of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde
Strategic Handling and Application of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde
A Technical Whitepaper for Medicinal Chemistry & Drug Discovery
Chemical Identity & Tautomeric Dynamics
In the realm of fluorinated heterocycles, 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators. However, its handling requires a sophisticated understanding of its structural fluidity.
The Tautomeric Reality
This molecule does not exist as a static "hydroxy-pyridine." It exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. In the solid state and in polar solvents, the 2-pyridone tautomer predominates.
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IUPAC Name: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde
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Common Name: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde
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CAS Number (Acid Precursor): 191595-63-8 (Refers to the corresponding nicotinic acid, often the stable commercial starting point).
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Molecular Formula: C₇H₄F₃NO₂
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Molecular Weight: 191.11 g/mol
Figure 1: The tautomeric shift dictates reactivity. Researchers must select reagents (e.g., Ag₂CO₃ vs. K₂CO₃) to target N- vs. O- functionalization.
Comprehensive Hazard Analysis (SDS)
Note: As a specialized intermediate, a specific REACH-validated SDS is often unavailable. The following profile is constructed via Read-Across Toxicology from the analogous 2-Hydroxy-6-(trifluoromethyl)nicotinic acid and general fluorinated pyridine aldehydes.
GHS Classification
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |
Critical Safety Insight: The Fluorine Factor
While the H-codes suggest standard irritation, the trifluoromethyl group (CF₃) introduces specific risks:
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Thermal Decomposition: Upon heating >200°C or in a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). HF is insidious; it penetrates skin to decalcify bone without immediate pain.
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Lipophilicity: The CF₃ group significantly increases lipophilicity (LogP), enhancing skin absorption rates compared to non-fluorinated analogs.
Emergency Protocols (Self-Validating Systems)
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Skin Contact: Do not just wash with water. Use Calcium Gluconate Gel (2.5%) if there is any suspicion of decomposition or HF generation.
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Spill Management:
Stability & Storage: The Aldehyde Paradox
Aldehydes are inherently unstable toward oxidation, converting to the carboxylic acid (CAS 191595-63-8) upon exposure to air. The electron-withdrawing CF₃ group at position 6 deactivates the ring but makes the aldehyde carbonyl highly electrophilic, increasing susceptibility to hydration and hemiacetal formation.
Storage Protocol
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Atmosphere: Store under Argon or Nitrogen (Schlenk flask or Glovebox).
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Container: Amber glass (light sensitive).
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Quality Control (Self-Validation): Before use in critical steps (e.g., reductive amination), perform a 1H NMR check.
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Aldehyde Peak: ~9.8–10.2 ppm (singlet).
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Acid Impurity: Disappearance of aldehyde peak; appearance of broad -COOH peak >12 ppm.
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Synthetic Utility & Experimental Workflow
This scaffold is a "privileged structure" in kinase inhibitor design. The 2-pyridone motif mimics the hydrogen-bonding pattern of nucleobases (donor-acceptor), while the CF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region in kinases).
Protocol: Synthesis from Acid Precursor
Since the aldehyde is unstable, it is best generated in situ or immediately prior to use from 2-Hydroxy-6-(trifluoromethyl)nicotinic acid .
Reaction Scheme:
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Activation: Acid
Weinreb Amide (using EDCI/HOBt, N,O-Dimethylhydroxylamine). -
Reduction: Weinreb Amide
Aldehyde (using LiAlH₄ or DIBAL-H at -78°C).
Figure 2: Recommended synthetic pathway ensuring high purity. Direct reduction of the acid is often uncontrolled; the Weinreb amide route prevents over-reduction to the alcohol.
Experimental Causality
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Why Weinreb Amide? Direct reduction of the acid or ester often leads to the primary alcohol (over-reduction). The Weinreb amide forms a stable chelated intermediate with the aluminum hydride, which only collapses to the aldehyde after acidic workup.
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Why -78°C? The CF₃ group is electron-withdrawing, making the carbonyl carbon highly reactive. Low temperature prevents nucleophilic attack on the pyridine ring itself (SNAr).
References
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Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. Retrieved from (Analogous precursor data).
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PubChem. (2025).[1] Compound Summary: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8).[9] National Library of Medicine. Retrieved from .
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Kiss, L., et al. (2008).[10][11] "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837.[10] (Primary source for pyridine ring construction).
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ChemicalBook. (2024).[10][11] 6-(Trifluoromethyl)nicotinaldehyde Properties and Synthesis. Retrieved from .
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde. Retrieved from .[2]
Sources
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- 2. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 6. 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 159981-19-8 [sigmaaldrich.com]
- 7. 6-(trifluoromethyl)nicotinaldehyde;CAS No.:386704-12-7 [chemshuttle.com]
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